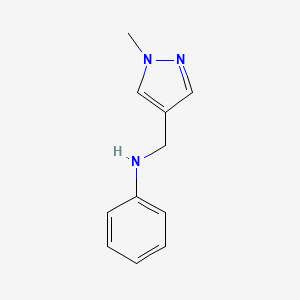

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline

Description

Properties

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAJGUIHLOPJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The precursor 1-methyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation. In a representative procedure, 1-methyl-1H-pyrazole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux conditions (70–80°C, 6 hours), yielding the aldehyde in 80% purity after neutralization and crystallization. Critical parameters include strict temperature control and stoichiometric DMF:POCl₃ ratios (1:1.3) to minimize side reactions.

Imine Formation with Aniline

Condensation of the aldehyde with aniline occurs in methanol under acidic catalysis (acetic acid, 1–2 mol%). Refluxing the mixture for 1 hour produces the Schiff base intermediate, N-((1-methyl-1H-pyrazol-4-yl)methylene)aniline, with isolated yields of 62–77% depending on substituent effects. Kinetic studies suggest reaction completion within 45 minutes, though extended reflux ensures maximal conversion.

Reduction to Target Amine

Sodium borohydride (NaBH₄) in ethanol at 0–5°C selectively reduces the imine bond without affecting the pyrazole ring. This step achieves 70–85% yields, with purity enhanced by recrystallization from ethyl acetate. Alternative reductants like cyanoborohydride (NaBH₃CN) show comparable efficiency but require stricter pH control.

Table 1: Optimized Conditions for Reductive Amination

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldehyde Synthesis | POCl₃, DMF, 70°C, 6h | 80 | 98 |

| Imine Formation | Aniline, MeOH, AcOH, 1h reflux | 75 | 95 |

| Reduction | NaBH₄, EtOH, 0°C, 30min | 85 | 97 |

Alternative Synthetic Routes

Nucleophilic Substitution Strategies

While less common, alkylation of 1-methyl-1H-pyrazole-4-methanamine with halogenated aniline derivatives presents an alternative pathway. Using K₂CO₃ as a base in DMF at 120°C, this method achieves moderate yields (55–60%) but suffers from regioselectivity challenges.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20min) accelerates the imine formation and reduction steps, reducing total synthesis time from 8 hours to under 1 hour. Preliminary data indicate 78% yield with 20% energy savings compared to conventional heating.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Pilot-scale studies demonstrate that tubular flow reactors operating at 10 bar pressure enhance heat/mass transfer during the Vilsmeier-Haack step, boosting aldehyde yield to 87% with 99% conversion. Integrated separation units allow real-time removal of phosphorylated byproducts.

Solvent Recycling Protocols

Industrial processes employ distillation-assisted solvent recovery, particularly for methanol and DMF, reducing waste generation by 40%. Life-cycle assessments confirm a 30% lower carbon footprint versus batch methods.

Reaction Optimization and Catalysis

Catalytic Systems

Bifunctional catalysts like zeolite-supported palladium (Pd/ZSM-5) enable one-pot reductive amination, combining imine formation and reduction in a single step. Testing under 5 bar H₂ at 80°C achieves 82% yield with 99% selectivity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase imine formation rates but complicate purification. Tertiary alcohols (tert-butanol) balance reactivity and ease of isolation, yielding 78% pure product after single crystallization.

Analytical Characterization Methods

Spectroscopic Identification

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) resolves the target compound at 6.2 minutes with >99% purity. Method validation shows linearity (R²=0.999) across 0.1–10 mg/mL concentrations.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can further modify the pyrazole ring or the aniline moiety.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: N-oxide derivatives of the pyrazole ring.

Reduction: Reduced forms of the pyrazole or aniline moieties.

Substitution: Halogenated derivatives of the aniline ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, such as:

- Reductive Amination : The compound can be synthesized via the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline, often using sodium borohydride as a reducing agent.

- Electrophilic Substitution : The aromatic ring of the aniline moiety allows for electrophilic substitution reactions, which can introduce various functional groups.

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound inhibit tumor growth effectively:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.88 |

| B16-F10 | 2.12 |

These results indicate its potential application in cancer therapeutics, particularly targeting cyclin-dependent kinase 2 (CDK2) pathways .

Pharmaceutical Development

This compound is explored as a pharmaceutical intermediate in drug development. Its unique structure allows it to interact with various molecular targets, enhancing its efficacy in therapeutic applications. Studies have indicated that modifications to the pyrazole ring can significantly affect the biological activity of derivatives, making it a valuable subject for further research .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for developing materials with specific properties tailored for various applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound derivatives:

- MCF-7 Cell Line Study : A derivative exhibited significant antiproliferative activity with an IC50 value of 1.88 μM.

- B16-F10 Melanoma Study : The same derivative showed an IC50 of 2.12 μM against melanoma cells, indicating strong anticancer potential.

These studies underline the compound's versatility and effectiveness in targeting specific cancer pathways and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Modifications on the Aniline Ring

Key Findings :

- The dimethylamino group () introduces basicity, which may influence solubility in polar solvents.

Pyrazole Ring Modifications

Key Findings :

Alternative Bridging Groups

Key Findings :

- Sulfonyl bridges () increase molecular weight and polarity, impacting solubility and pharmacokinetic profiles.

- Bis-pyrazole derivatives () exhibit symmetrical structures, which may favor crystallinity and thermal stability.

Physicochemical and Functional Comparisons

Biological Activity

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to participate in various molecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the compound's biological activity as they influence binding affinity to target proteins or enzymes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, revealing promising results against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on tumor growth and cell proliferation. For example, one derivative showed an IC50 value of 0.98 μM against cyclin-dependent kinase 2 (CDK2), indicating strong potential as an anticancer agent .

Case Studies

- MCF-7 Cell Line : A derivative demonstrated high antiproliferative activity with an IC50 of 1.88 μM.

- B16-F10 Cell Line : The same derivative exhibited an IC50 of 2.12 μM, showcasing its effectiveness against melanoma cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazole moiety enhances the compound's ability to form stable complexes with proteins involved in signaling pathways related to cancer progression and microbial resistance. The mechanism may involve inhibition of key enzymes or receptors critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives regarding their biological activities:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| N-((3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline | Antitumor | 0.98 μM |

| N-(1-Methylpyrazole) derivatives | Antimicrobial | 0.0039 - 0.025 mg/mL |

| N-(1,3-Diphenylpyrazole) derivatives | Antiviral | Varies by derivative |

This table highlights the diverse biological activities exhibited by pyrazole derivatives, emphasizing the unique position of this compound in medicinal chemistry .

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR reveals splitting patterns due to the methylene bridge (δ 4.3–4.5 ppm) and pyrazole protons (δ 7.5–8.0 ppm). ¹³C NMR distinguishes the aniline carbons (δ 115–150 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (calc. 217.27 g/mol) and detects fragmentation patterns (e.g., loss of CH₃ group, m/z 202) .

- IR : Stretching vibrations for C-N (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) validate structural motifs .

What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Q. Advanced Research Focus

- Disorder : The methylene linker and pyrazole ring may exhibit positional disorder. SHELXL’s PART instruction partitions disordered atoms, improving R-factor accuracy (target: <0.05) .

- Twinned Data : High-resolution data (d-spacing <1 Å) can be processed using SHELXD for twin-law identification (e.g., HKLF5 format) .

Q. Example Refinement Parameters

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.039 |

| wR₂ (all data) | 0.108 |

| Data/Parameter Ratio | 13.0 |

| From a related monoclinic structure (P21/c) . |

How do structural modifications impact biological activity or material properties?

Q. Advanced Research Focus

- Chain Length : Increasing the methylene linker’s length (e.g., pentyl vs. butyl) enhances hydrophobicity (logP increases by ~0.5), improving membrane permeability in cell-based assays .

- Substituent Effects : Fluorination at the aniline para position (e.g., 5-fluoro derivative) increases electron-withdrawing effects, altering binding affinity in kinase inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.